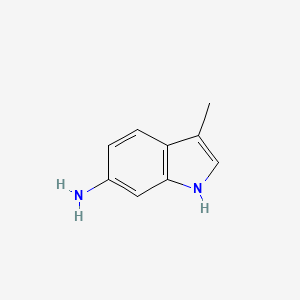

3-Methyl-1h-indol-6-amine

Descripción general

Descripción

3-Methyl-1H-indol-6-amine is a research chemical with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . It is used in a variety of research applications .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring contributes two electrons to the aromatic system, making the indole ring aromatic .Physical and Chemical Properties Analysis

This compound has a molecular weight of 146.19 g/mol . The boiling point is 355.6±22.0°C at 760 mmHg . More specific physical and chemical properties are not detailed in the available literature.Aplicaciones Científicas De Investigación

Synthesis and Catalysis

3-Methyl-1H-indol-6-amine is a versatile precursor in the synthesis of various N-alkylated and N-arylated derivatives. For instance, it has been utilized in the synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. This method demonstrates an efficient pathway under mild conditions, showcasing its utility in organic synthesis (Melkonyan, Karchava, & Yurovskaya, 2008).

Analytical Chemistry Applications

In the field of analytical chemistry, this compound related compounds have been analyzed to understand their presence in cooked foods. A study outlined a new sample preparation procedure to determine heterocyclic aromatic amines in beefburgers, highlighting the role of microwave-assisted extraction and dispersive liquid-ionic liquid microextraction. This research contributes significantly to food safety and chemistry (Agudelo Mesa, Padró, & Reta, 2013).

Organic Synthesis

In organic synthesis, this compound has been a focal point in the development of efficient methods for synthesizing azetidine, pyrrolidine, and indoline compounds. These methods, facilitated by palladium-catalyzed intramolecular amination of C-H bonds, underscore the compound's significance in synthesizing a wide range of nitrogen-containing heterocycles (He, Zhao, Zhang, Lu, & Chen, 2012).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic applications. For example, the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been employed in the enantioselective synthesis of compounds with potential as dual serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Environmental Chemistry

In environmental chemistry, magnetic amine/Fe3O4 functionalized biopolymer resins, incorporating this compound derivatives, have shown promise in the adsorption and removal of anionic dyes from wastewater. This application highlights the compound's potential in addressing water pollution and purification processes (Song, Gao, Xu, Xing, Han, Duan, Song, & Jia, 2016).

Safety and Hazards

Direcciones Futuras

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel methods of synthesis for indole derivatives, including 3-Methyl-1h-indol-6-amine, continues to attract the attention of the chemical community .

Análisis Bioquímico

Biochemical Properties

3-Methyl-1h-indol-6-amine, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules . These interactions are crucial in biochemical reactions, contributing to the compound’s broad-spectrum biological activities

Cellular Effects

Indole derivatives, including this compound, have been shown to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Like other indole derivatives, it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Indole derivatives are involved in the metabolism of tryptophan

Propiedades

IUPAC Name |

3-methyl-1H-indol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBCJYBSVUJBOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756063.png)

![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2756067.png)

![1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2756069.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2756070.png)

![2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid](/img/structure/B2756075.png)

![4-isopropoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2756083.png)

![N-[(1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B2756084.png)